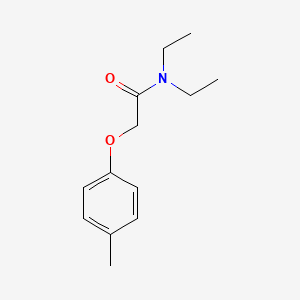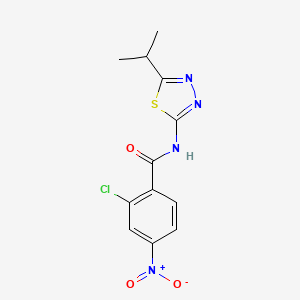
1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, also known as para-fluorofentanyl, is a synthetic opioid that has been identified as a novel psychoactive substance. It has been found to have potent analgesic effects, but also carries a high risk of overdose and death. In
Wirkmechanismus
Para-fluorofentanyl acts as a potent mu-opioid receptor agonist, which leads to the activation of G protein-coupled receptors and subsequent inhibition of adenylyl cyclase. This results in decreased levels of cyclic AMP, which leads to decreased activity of protein kinase A and subsequent inhibition of neurotransmitter release. The activation of mu-opioid receptors also leads to the opening of potassium channels, which hyperpolarizes neurons and decreases their excitability.
Biochemical and Physiological Effects:
The primary effect of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl is the modulation of pain perception through the activation of mu-opioid receptors. It has also been found to have sedative and anxiolytic effects, and can cause respiratory depression at high doses. Additionally, 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl has been found to have a high potential for abuse and dependence, and can cause severe withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
Para-fluorofentanyl has several advantages for use in lab experiments, including its potency as a mu-opioid receptor agonist and its ability to modulate pain perception. However, its high potential for abuse and dependence, as well as its risk of overdose and death, make it a challenging substance to work with in a lab setting.
Zukünftige Richtungen
Future research on 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl should focus on developing safer and more effective opioid receptor agonists for the treatment of pain and addiction. Additionally, research should explore the potential therapeutic uses of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl, as well as its potential for abuse and dependence. Finally, research should continue to explore the biochemical and physiological effects of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl, and how these effects can be harnessed for therapeutic purposes.
Synthesemethoden
Para-fluorofentanyl can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 4-methoxy-2,5-dimethylbenzyl chloride followed by reaction with piperazine. Another method involves the reaction of 4-fluoroaniline with 1-(4-methoxy-2,5-dimethylphenyl)piperazine followed by N-alkylation with benzyl chloride.
Wissenschaftliche Forschungsanwendungen
Para-fluorofentanyl has been used in scientific research to study its pharmacological effects on the central nervous system. It has been found to be a potent mu-opioid receptor agonist, and has been used to study the role of this receptor in pain modulation and addiction. It has also been used to study the effects of opioid receptor agonists on the respiratory system.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c1-15-13-20(24-3)16(2)12-17(15)14-22-8-10-23(11-9-22)19-6-4-18(21)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLNTDYKOIVBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5264322 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)

![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)
![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)
![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)


